BenchChemオンラインストアへようこそ!

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Based Drug Design

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate (CAS 1392803-79-0, C₁₃H₁₇BrN₂O₂, MW 313.19) is a functionalized azetidine building block comprising a Boc-protected azetidine ring directly attached to a 5-bromo-3-pyridyl moiety. The compound combines the conformational rigidity and low molecular weight advantages inherent to azetidine scaffolds with a strategically positioned bromine atom at the pyridine C5 position, enabling orthogonal synthetic elaboration via transition metal-catalyzed cross-coupling reactions.

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
CAS No. 1392803-79-0
Cat. No. B1449927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate
CAS1392803-79-0
Molecular FormulaC13H17BrN2O2
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=CC(=CN=C2)Br
InChIInChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-11(14)6-15-5-9/h4-6,10H,7-8H2,1-3H3
InChIKeyDZRFCPPUTVBPAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate (CAS 1392803-79-0): Boc-Protected Azetidine Building Block with 5-Bromopyridine Handle


Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate (CAS 1392803-79-0, C₁₃H₁₇BrN₂O₂, MW 313.19) is a functionalized azetidine building block comprising a Boc-protected azetidine ring directly attached to a 5-bromo-3-pyridyl moiety [1]. The compound combines the conformational rigidity and low molecular weight advantages inherent to azetidine scaffolds with a strategically positioned bromine atom at the pyridine C5 position, enabling orthogonal synthetic elaboration via transition metal-catalyzed cross-coupling reactions [2]. Its structural features position it within the class of protein degrader building blocks, specifically relevant for targeted protein degradation (PROTAC) and kinase inhibitor development programs where rigid heteroaromatic linkers with defined vectors are required .

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate: Why Structural Nuance Prevents Generic Substitution


Substituting tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate with a non-brominated pyridine analogue (e.g., CAS 1638255-69-2) eliminates the electrophilic handle required for Pd-catalyzed cross-coupling diversification, fundamentally altering downstream synthetic routes and accessible chemotypes . Similarly, substitution with a larger heterocycle such as pyrrolidine or piperidine sacrifices the azetidine ring's lower molecular weight and conformational rigidity, which have been demonstrated to translate to improved ligand efficiency (LE) and distinct protein-ligand interaction geometries [1]. Furthermore, the bromine substitution pattern matters critically: 2-pyridyl and 4-pyridyl azetidine analogues exhibit markedly different acid-stability profiles, with the 3-pyridyl scaffold showing a half-life of 3.8 hours at pH 1.8 while 2- and 4-pyridyl isomers remain stable [1]. These stability differences can profoundly impact manufacturing feasibility, formulation development, and project timelines [1]. Generic interchange therefore risks introducing unanticipated decomposition pathways, altered synthetic accessibility, or suboptimal pharmacokinetic profiles.

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate: Quantified Differentiation Evidence for Procurement Decisions


Azetidine Ring Versus Larger Saturated Heterocycles: Ligand Efficiency and MW Advantage

The azetidine ring scaffold in tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate provides a lower molecular weight compared to larger saturated nitrogen heterocycles, which directly translates to improved ligand efficiency (LE) in drug design campaigns. Azetidine-containing scaffolds have been demonstrated in multiple literature reports to provide improved potency and/or pharmacokinetic performance relative to larger ring azetidine replacements such as pyrrolidines and piperidines [1]. The presence of the azetidine ring nitrogen also enables synthetic diversification and the potential to incorporate a basic nitrogen center in target molecules [1]. The compound's molecular weight of 313.19 g/mol compares favorably to pyrrolidine and piperidine analogues, which would carry an additional 14-28 mass units, reducing ligand efficiency metrics .

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Based Drug Design

Bromine at Pyridine C5 Position Enables Electrophilic Cross-Coupling Diversification

The 5-bromo substituent on the pyridine ring of tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate provides a critical electrophilic handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling SNAr reactions with amines and oxygen nucleophiles . In contrast, the non-brominated analogue tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate (CAS 1638255-69-2) lacks this reactive site, rendering it incapable of direct diversification via cross-coupling without additional functionalization steps . The bromine atom also participates in halogen bonding interactions that can modulate binding to biological targets .

Synthetic Chemistry Cross-Coupling Reactions Medicinal Chemistry

3-Pyridyl Azetidine Scaffold: Acid-Mediated Decomposition Profile Quantified via Aqueous T₁/₂

The 3-pyridyl azetidine chemotype exhibits distinct acid stability behavior that differentiates it from closely related 2-pyridyl and 4-pyridyl analogues. Studies measuring aqueous half-life (T₁/₂) at pH 1.8 via NMR demonstrated that the 3-pyridyl azetidine analogue (compound 1) undergoes acid-mediated intramolecular ring-opening decomposition with a relatively short T₁/₂ of 3.8 hours, whereas the closely related 2-pyridyl and 4-pyridyl analogues (compounds 2 and 3) were stable under identical conditions [1]. While this instability does not impede small-scale synthesis or evaluation in standard biology and ADME assays, it could result in downstream complications for drug manufacturing and formulation efforts, potentially causing unwanted delays to project progression [1].

Chemical Stability Pharmaceutical Development Formulation Science

Supplier Purity Specifications and GHS Hazard Classification for Procurement Assessment

Commercial availability of tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate is documented with purity specifications of 98% (HPLC) from established suppliers, with MDL Number MFCD22573374 assigned for unambiguous identification . The compound carries a GHS07 classification with defined hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word 'Warning' . Alternative suppliers offer the compound at 95% purity specifications [1]. These documented specifications enable quality-driven procurement decisions where purity requirements and safety handling protocols can be evaluated prior to purchase.

Quality Control Laboratory Safety Procurement

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate: Research and Industrial Application Scenarios Derived from Quantitative Evidence


Targeted Protein Degradation (PROTAC) Linker Development and Diversification

As a protein degrader building block, tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate is optimally positioned for PROTAC linker development . The Boc-protected azetidine nitrogen enables orthogonal deprotection and subsequent functionalization, while the 5-bromopyridine handle provides an electrophilic site for cross-coupling diversification [1]. The lower molecular weight of the azetidine scaffold compared to larger heterocycles contributes favorably to overall PROTAC physicochemical properties . The documented acid instability of the 3-pyridyl azetidine scaffold (T₁/₂ = 3.8 h at pH 1.8) should inform linker design and synthetic route planning, particularly when acidic deprotection or purification steps are anticipated .

Kinase Inhibitor Scaffold Elaboration via Cross-Coupling Diversification

The 5-bromopyridine moiety enables rapid diversification of kinase inhibitor scaffolds through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing systematic exploration of SAR around the pyridine C5 position . The azetidine ring provides a rigid, low-MW scaffold that can productively engage kinase active sites with favorable ligand efficiency metrics [1]. The 3-pyridyl attachment pattern defines a specific exit vector geometry distinct from 2-pyridyl and 4-pyridyl analogues, which may be critical for achieving desired binding poses in ATP-competitive or allosteric kinase inhibitors.

Fragment-Based Drug Discovery and Ligand Efficiency Optimization

The combination of a low-MW azetidine scaffold (contributing to favorable ligand efficiency) with a reactive bromine handle (enabling fragment elaboration) makes tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate suitable for fragment-based drug discovery campaigns . The azetidine ring provides a rigid scaffold that enables productive protein-ligand interactions, while the lower MW relative to larger heterocycles translates to improved ligand efficiency metrics . The compound's documented stability profile (T₁/₂ = 3.8 h at pH 1.8 for the 3-pyridyl chemotype) should be factored into fragment library storage conditions and assay buffer compatibility assessments .

Heterocyclic Building Block for CNS-Targeted and Anti-Infective Programs

Pyridine-containing building blocks are present in over 180 marketed drugs, with nearly one-fifth of recently approved drugs containing pyridine or piperidine structures . The azetidine scaffold's conformational rigidity and defined vector geometry make it particularly valuable for CNS-targeted programs where precise spatial arrangement of pharmacophoric elements is critical for target engagement [1]. The bromine handle enables late-stage functionalization to introduce diverse substituents without altering the core azetidine-pyridine geometry, supporting rapid SAR exploration in medicinal chemistry campaigns across multiple therapeutic areas [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.